N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
Description
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Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-11-14(12(2)23-20-11)3-6-18(22)19-9-15(21)17-5-4-16(25-17)13-7-8-24-10-13/h4-5,7-8,10,15,21H,3,6,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFGFSZXFAKVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a bithiophene moiety, a hydroxyethyl group, and an isoxazole ring. Its molecular formula is with a molecular weight of 348.44 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, the following points summarize the proposed mechanisms:
- Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity. The bithiophene and isoxazole moieties can engage in π-π stacking interactions and hydrogen bonding, enhancing binding affinity.
- Signal Transduction Pathways : It is hypothesized that this compound could influence pathways such as the PI3K-Akt pathway, which plays a crucial role in cell survival and proliferation .
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound may possess anticonvulsant properties. For example, derivatives that affect AMPA receptors have shown potential in reducing seizure activity in animal models . This suggests that the compound could be explored for its neuroprotective effects.
Anti-inflammatory Effects
The compound's structural components allow it to act as an anti-inflammatory agent. Research indicates that derivatives containing bithiophene structures can modulate immune responses by acting on the STING protein pathway, leading to the production of type I interferons and pro-inflammatory cytokines. This mechanism could be relevant for conditions involving chronic inflammation.
Antimicrobial Activity
Preliminary investigations into related compounds have demonstrated antimicrobial properties against various bacterial strains. Compounds with similar structural features have shown moderate to significant antibacterial and antifungal activities . This suggests potential applications in treating infections.
Research Findings and Case Studies
A summary of relevant research findings is presented in Table 1 below:
| Study | Findings | |
|---|---|---|
| Nishimoto et al. (2008) | Investigated AMPA receptor modulation | Suggests potential anticonvulsant activity |
| Cai et al. (2017) | Explored neuroprotective effects via PI3K-Akt pathway | Supports neuroprotective properties |
| Mehdi et al. (2013) | Evaluated antimicrobial activities | Indicates potential for infection treatment |
Future Directions
Further research is necessary to fully elucidate the biological activities and mechanisms of action of this compound. Key areas for future exploration include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Target Identification : Identifying specific molecular targets to clarify the mechanism of action.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
